

# Spectroscopic Profile of Triisopropyl Citrate: A Technical Guide

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## Compound of Interest

Compound Name: *Triisopropyl citrate*

Cat. No.: *B1609684*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **triisopropyl citrate**, a compound of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a predictive spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a foundational reference for the identification and characterization of **triisopropyl citrate**.

## Chemical Structure and Properties

- IUPAC Name: Tris(propan-2-yl) 2-hydroxypropane-1,2,3-tricarboxylate
- CAS Number: 74592-76-0
- Molecular Formula:  $C_{15}H_{26}O_7$
- Molecular Weight: 318.36 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **triisopropyl citrate**. These values are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Triisopropyl Citrate** (Solvent:  $\text{CDCl}_3$ )

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
$-\text{CH}_3$ (isopropyl)	$\sim 1.25$	Doublet	18H
$-\text{CH}$ (isopropyl)	$\sim 5.05$	Septet	3H
$-\text{CH}_2$ (citrate)	$\sim 2.80$	Doublet	4H
$-\text{OH}$ (hydroxyl)	Variable	Singlet	1H

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Triisopropyl Citrate** (Solvent:  $\text{CDCl}_3$ )

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
$-\text{CH}_3$ (isopropyl)	$\sim 21.5$
$-\text{CH}$ (isopropyl)	$\sim 69.0$
$-\text{CH}_2$ (citrate)	$\sim 43.0$
Quaternary C (citrate, C-OH)	$\sim 73.0$
Carbonyl C (ester)	$\sim 170.0, \sim 172.0$

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Triisopropyl Citrate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (hydroxyl)	3500 - 3200	Broad, Medium
C-H (alkane)	2980 - 2850	Strong
C=O (ester)	1750 - 1735	Strong
C-O (ester)	1300 - 1000	Strong
C-O (alcohol)	1300 - 1000	Strong

## Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of **Triisopropyl Citrate** (Electron Ionization)

m/z	Possible Fragment Ion
318	[M] <sup>+</sup> (Molecular Ion)
301	[M - OH] <sup>+</sup>
259	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
217	[M - C <sub>3</sub> H <sub>7</sub> O - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
159	[C <sub>6</sub> H <sub>5</sub> O <sub>5</sub> ] <sup>+</sup> (Citryl core fragment)
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## General Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as **triisopropyl citrate**. Instrument parameters may require optimization.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **triisopropyl citrate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set a spectral width of approximately 16 ppm.
  - Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a spectral width of approximately 220 ppm.
  - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **triisopropyl citrate** can be analyzed neat. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean KBr/NaCl plates.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

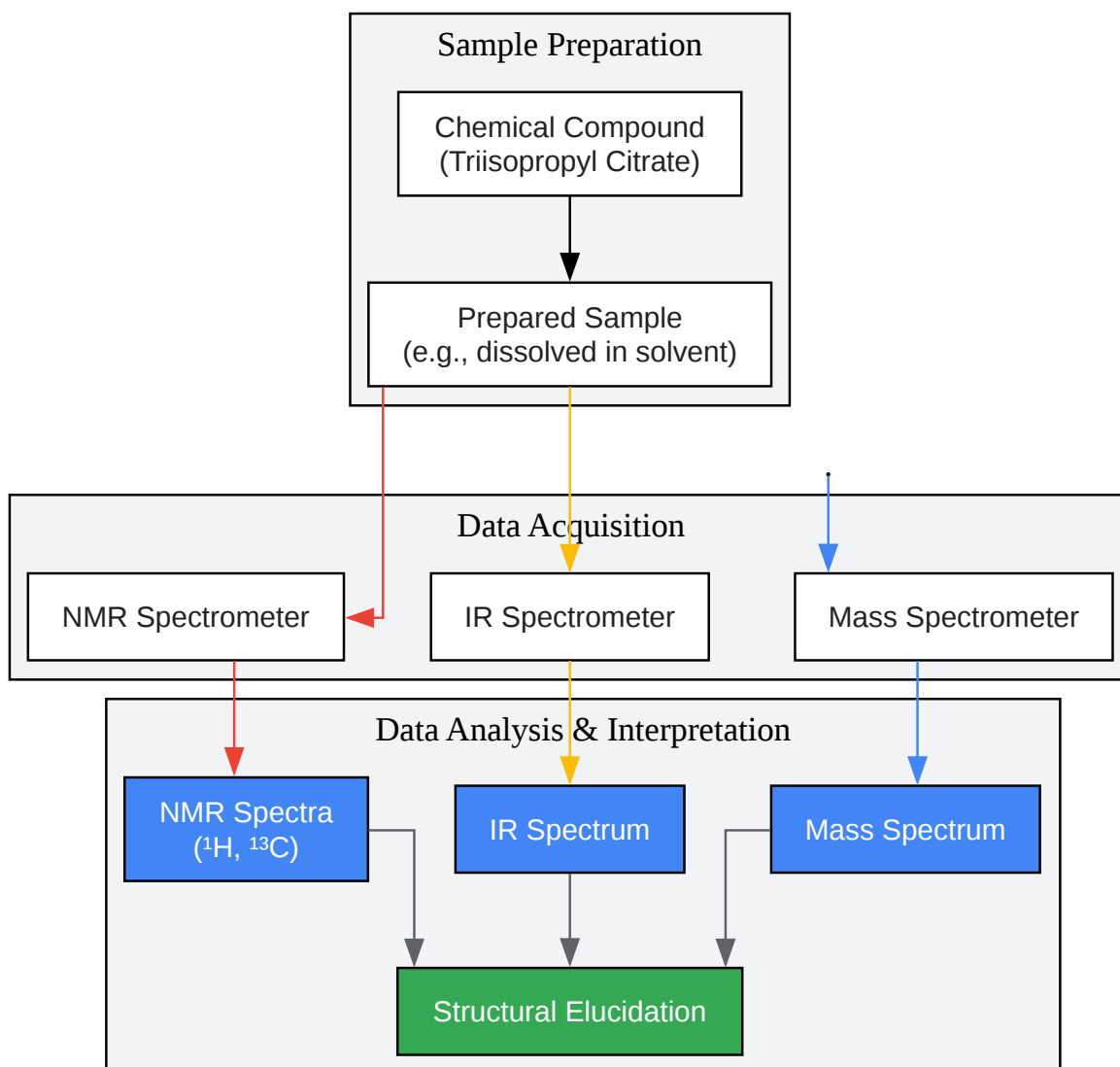
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **triisopropyl citrate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition:
  - For EI, use a standard electron energy of 70 eV.
  - For ESI, optimize the spray voltage and other source parameters.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 40-400 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been derived from experimental measurements of **triisopropyl citrate**. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

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